molecular formula C12H22O4 B1352272 1,8-Diacetoxyoctane CAS No. 3992-48-1

1,8-Diacetoxyoctane

Cat. No.: B1352272
CAS No.: 3992-48-1
M. Wt: 230.3 g/mol
InChI Key: MDHIGESKEUQAEO-UHFFFAOYSA-N
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Description

It is a clear, colorless liquid with a molecular weight of 230.30 g/mol . This compound is primarily used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,8-Diacetoxyoctane can be synthesized through the acetylation of 1,8-octanediol. The reaction typically involves the use of acetic anhydride as the acetylating agent and a catalyst such as pyridine or sulfuric acid. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of 1,8-octanediol and acetic anhydride into a reactor, where the reaction takes place under controlled temperature and pressure conditions. The product is then separated and purified using industrial-scale distillation equipment .

Chemical Reactions Analysis

Types of Reactions

1,8-Diacetoxyoctane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,8-Diacetoxyoctane has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,8-diacetoxyoctane depends on the specific reactions it undergoes. In hydrolysis reactions, the compound is cleaved to produce 1,8-octanediol and acetic acid. In reduction reactions, the acetoxy groups are reduced to hydroxyl groups, yielding 1,8-octanediol. The molecular targets and pathways involved in these reactions are primarily the functional groups present in the compound .

Comparison with Similar Compounds

1,8-Diacetoxyoctane can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific chain length and the presence of acetoxy groups, which confer distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

8-acetyloxyoctyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O4/c1-11(13)15-9-7-5-3-4-6-8-10-16-12(2)14/h3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDHIGESKEUQAEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00410645
Record name 1,8-Diacetoxyoctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00410645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3992-48-1
Record name 1,8-Diacetoxyoctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00410645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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